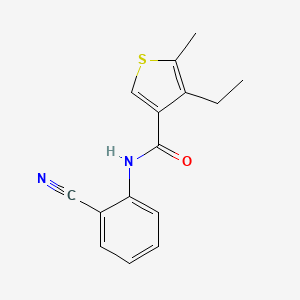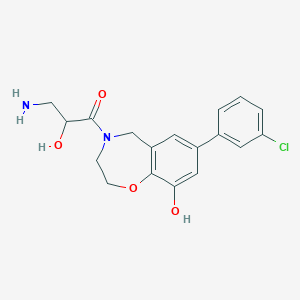![molecular formula C21H20BrN3O6 B5297503 N-[2-[(2-bromobenzoyl)amino]-3-(3-nitrophenyl)acryloyl]valine](/img/structure/B5297503.png)
N-[2-[(2-bromobenzoyl)amino]-3-(3-nitrophenyl)acryloyl]valine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-[(2-bromobenzoyl)amino]-3-(3-nitrophenyl)acryloyl]valine, also known as BBV, is a peptide that has gained significant attention in the scientific community due to its potential applications in drug development. BBV is a derivative of valine and is synthesized through a multistep process.
Wirkmechanismus
The mechanism of action of N-[2-[(2-bromobenzoyl)amino]-3-(3-nitrophenyl)acryloyl]valine is not fully understood. However, it is believed to inhibit the activity of certain enzymes that are involved in cancer cell growth and inflammation. N-[2-[(2-bromobenzoyl)amino]-3-(3-nitrophenyl)acryloyl]valine has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that are involved in the breakdown of the extracellular matrix. MMPs are overexpressed in various cancers and are involved in cancer cell invasion and metastasis.
Biochemical and Physiological Effects:
N-[2-[(2-bromobenzoyl)amino]-3-(3-nitrophenyl)acryloyl]valine has been found to have various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis (programmed cell death) in cancer cells. N-[2-[(2-bromobenzoyl)amino]-3-(3-nitrophenyl)acryloyl]valine has also been found to reduce the production of inflammatory cytokines and inhibit the activity of MMPs. In addition, N-[2-[(2-bromobenzoyl)amino]-3-(3-nitrophenyl)acryloyl]valine has been shown to have antioxidant properties and protect against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-[2-[(2-bromobenzoyl)amino]-3-(3-nitrophenyl)acryloyl]valine in lab experiments is its specificity. N-[2-[(2-bromobenzoyl)amino]-3-(3-nitrophenyl)acryloyl]valine has been shown to selectively inhibit the activity of MMPs and has minimal effects on other enzymes. This makes it a useful tool for studying the role of MMPs in cancer and other diseases. However, one of the limitations of using N-[2-[(2-bromobenzoyl)amino]-3-(3-nitrophenyl)acryloyl]valine is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on N-[2-[(2-bromobenzoyl)amino]-3-(3-nitrophenyl)acryloyl]valine. One area of research is the development of more efficient synthesis methods for N-[2-[(2-bromobenzoyl)amino]-3-(3-nitrophenyl)acryloyl]valine. Another area of research is the investigation of the potential use of N-[2-[(2-bromobenzoyl)amino]-3-(3-nitrophenyl)acryloyl]valine in combination with other drugs for the treatment of cancer and other diseases. In addition, further studies are needed to fully understand the mechanism of action of N-[2-[(2-bromobenzoyl)amino]-3-(3-nitrophenyl)acryloyl]valine and its potential applications in drug development.
Synthesemethoden
The synthesis of N-[2-[(2-bromobenzoyl)amino]-3-(3-nitrophenyl)acryloyl]valine involves a multistep process that starts with the protection of the valine amino group. The amino group is protected using a tert-butyloxycarbonyl (Boc) group. The next step involves the coupling of the Boc-protected valine with 2-bromo-3-nitrobenzoyl chloride to form the intermediate compound. The intermediate compound is then coupled with N-(tert-butoxycarbonyl)-L-glutamic acid 5-(1,3-dihydro-3-oxo-2H-indol-2-ylidene)pentyl ester to form the final product, N-[2-[(2-bromobenzoyl)amino]-3-(3-nitrophenyl)acryloyl]valine.
Wissenschaftliche Forschungsanwendungen
N-[2-[(2-bromobenzoyl)amino]-3-(3-nitrophenyl)acryloyl]valine has been extensively studied for its potential applications in drug development. It has been found to have anticancer properties and has been shown to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and prostate cancer cells. N-[2-[(2-bromobenzoyl)amino]-3-(3-nitrophenyl)acryloyl]valine has also been found to have anti-inflammatory properties and has been shown to reduce inflammation in animal models of inflammatory diseases.
Eigenschaften
IUPAC Name |
2-[[(E)-2-[(2-bromobenzoyl)amino]-3-(3-nitrophenyl)prop-2-enoyl]amino]-3-methylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20BrN3O6/c1-12(2)18(21(28)29)24-20(27)17(11-13-6-5-7-14(10-13)25(30)31)23-19(26)15-8-3-4-9-16(15)22/h3-12,18H,1-2H3,(H,23,26)(H,24,27)(H,28,29)/b17-11+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKMVQZZMTXRLLT-GZTJUZNOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C(=CC1=CC(=CC=C1)[N+](=O)[O-])NC(=O)C2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(C(=O)O)NC(=O)/C(=C\C1=CC(=CC=C1)[N+](=O)[O-])/NC(=O)C2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20BrN3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[(E)-2-[(2-bromobenzoyl)amino]-3-(3-nitrophenyl)prop-2-enoyl]amino]-3-methylbutanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-chloro-2-pyridinyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5297424.png)
![2-({[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-5-propyl-1,3,4-oxadiazole](/img/structure/B5297427.png)

![4-{[2-(2,4-dimethoxy-3-methylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1,3-dimethylpiperazin-2-one](/img/structure/B5297443.png)
![N-allyl-3,4-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5297444.png)

![2-ethoxy-6-nitro-4-[2-(2-quinolinyl)vinyl]phenyl acetate](/img/structure/B5297465.png)

![2,6-bis[3-(dimethylamino)-2-propen-1-ylidene]-4-methylcyclohexanone](/img/structure/B5297474.png)
![N-(2-ethylphenyl)-N'-(4-{[4-methyl-6-(1-pyrrolidinyl)-2-pyrimidinyl]amino}phenyl)urea](/img/structure/B5297478.png)
![N,N,4-trimethyl-3-{2-oxo-2-[(3-phenylpropyl)amino]ethyl}-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5297485.png)
![ethyl {2,4-dioxo-5-[4-(2-propyn-1-yloxy)benzylidene]-1,3-thiazolidin-3-yl}acetate](/img/structure/B5297511.png)
![2-methyl-N-{5-[(4-methyl-1-piperazinyl)sulfonyl]-1,3,4-thiadiazol-2-yl}propanamide](/img/structure/B5297517.png)
![5-[(2-chloro-4-methoxyphenoxy)methyl]-N-(2-hydroxybutyl)isoxazole-3-carboxamide](/img/structure/B5297522.png)